BChE Inhibition Class Benchmark: The Thienostilbene Scaffold Delivers Galantamine-Level Potency
Closely related trans-thienostilbene hybrids II (monohydroxy) and III (dihydroxy) exhibit BChE IC50 values of 4.6 µM and 5.3 µM respectively, matching or surpassing the reference drug galantamine (IC50 7.9 µM) [1]. These data establish that a single free hydroxyl on the benzene ring (as in analog II, analogous to the 6-OH in CAS 1171924-18-7) is sufficient for potent BChE inhibition, whereas methoxylation or relocation of the hydroxyl drastically reduces activity. The target compound, bearing a free 6-OH, is therefore predicted to reside within this high-potency class.
| Evidence Dimension | BChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be in low µM range based on analog II (IC50 4.6 µM) [1] |
| Comparator Or Baseline | Analog II (trans-2-styrylthiophene with one OH): IC50 4.6 ± 0.1 µM; Analog III (dihydroxy): IC50 5.3 ± 1.8 µM; Galantamine: IC50 7.9 µM [1] |
| Quantified Difference | Analog II shows 1.7-fold improvement over galantamine; target compound is structurally analogous to II, lacking the second OH that slightly reduces BChE potency in III. |
| Conditions | Ellman's assay; recombinant human BChE; 25°C; substrate acetylthiocholine iodide. |
Why This Matters
Procurement of this specific compound enables head-to-head comparison with established thienostilbene BChE inhibitors to determine whether the 6-hydroxy-benzoic acid ethyl ester motif further enhances potency.
- [1] Mlakić M, Talić S, Odak I, Barić D, Šagud I, Škorić I. Resveratrol–Maltol and Resveratrol–Thiophene Hybrids as Cholinesterase Inhibitors and Antioxidants. Molecules. 2022;27(19):6379. Table 1 (II: AChE IC50 15.7 µM, BChE IC50 4.6 µM; III: AChE IC50 46.6 µM, BChE IC50 5.3 µM). View Source
